2'-Deoxy-2'-fluorocytidine

CCHFV antiviral screening nucleoside analog potency comparison BSL-4 virus model

Researchers should procure this high-purity (≥98%) 2'-Fluoro nucleoside as the gold-standard positive control for CCHFV screening. It demonstrates a sub-micromolar EC50 of 61 nM, which is 17-fold superior to favipiravir and 200-fold superior to ribavirin. Its unique 2'-fluoro sugar modification ensures potent chain termination of viral RNA polymerases, making it an irreplaceable benchmark for SAR studies distinct from gemcitabine or 5-FdC.

Molecular Formula C9H12FN3O4
Molecular Weight 245.21 g/mol
CAS No. 10212-20-1
Cat. No. B130037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-2'-fluorocytidine
CAS10212-20-1
Synonyms2’-Deoxy-2’-fluorocytidine;  2’-Fluoro-2’-deoxy-β-D-ribofuranosylcytosine;  2’-Fluoro-2’-deoxycytidine;  NSC 529432; 
Molecular FormulaC9H12FN3O4
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
InChIKeyNVZFZMCNALTPBY-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-2'-fluorocytidine (CAS 10212-20-1) Antiviral Nucleoside Analog for CCHFV and Influenza Research Procurement


2'-Deoxy-2'-fluorocytidine (2'-FdC, CAS 10212-20-1) is a synthetic pyrimidine nucleoside analog characterized by fluorine substitution at the 2'-position of the deoxyribose sugar [1]. Developed in the 1960s as an antiviral agent, it has demonstrated potent, broad-spectrum inhibitory activity against RNA viruses including Crimean-Congo hemorrhagic fever virus (CCHFV), influenza viruses, hepatitis C virus (HCV), and various bunyaviruses [2]. The 2'-fluoro modification confers distinct biochemical properties, including enhanced metabolic stability against enzymatic degradation and preferential recognition by viral RNA-dependent RNA polymerases, resulting in chain termination of viral RNA synthesis [3]. As a research-use-only compound with a melting point of 262-267°C, it is supplied as a crystalline solid with purity specifications ≥98% . The compound has not been developed for human therapeutic use due to its side effect profile but remains a critical tool compound for antiviral discovery and mechanistic studies [2].

Why Generic Nucleoside Analogs Cannot Substitute for 2'-Deoxy-2'-fluorocytidine in CCHFV and Broad-Spectrum Antiviral Research


2'-Deoxy-2'-fluorocytidine (2'-FdC) possesses a unique combination of a 2'-fluoro modification on the ribose sugar and an unmodified cytosine base, which distinguishes it from closely related analogs in terms of antiviral potency, spectrum, and metabolic fate. Unlike gemcitabine (2',2'-difluoro-2'-deoxycytidine), which shows potent anti-SARS-CoV-2 activity (EC50 = 1.2 μM) but minimal activity against CCHFV, 2'-FdC exhibits an inverse profile with sub-micromolar potency against CCHFV (EC50 = 61 nM) but marginal activity against SARS-CoV-2 (EC50 = 175.2 μM) [1]. Compared to 2'-deoxy-5-fluorocytidine (5-FdC), which modifies the nucleobase rather than the sugar, 2'-FdC demonstrates consistently superior potency against influenza strains, with IC50 values up to 625-fold lower depending on the viral subtype [2]. The compound also shows 200-fold greater potency than ribavirin and 17-fold greater potency than favipiravir against CCHFV, establishing a clear performance hierarchy that precludes simple interchange [3]. These differential activities arise from distinct mechanisms of activation, polymerase recognition, and susceptibility to deamination, making 2'-FdC irreplaceable for studies targeting specific viral polymerases or investigating structure-activity relationships of 2'-modified nucleosides.

2'-Deoxy-2'-fluorocytidine (10212-20-1) Quantitative Differentiation Evidence Against Ribavirin, Favipiravir, and Structural Analogs


CCHFV Replication Inhibition: 200-Fold Greater Potency than Ribavirin in Fluorescent Reporter Virus Assay

2'-Deoxy-2'-fluorocytidine exhibits 200-fold greater potency than ribavirin and 17-fold greater potency than favipiravir (T-705) against Crimean-Congo hemorrhagic fever virus (CCHFV) in Huh7 cells using a recombinant fluorescent reporter virus assay. The EC50 for 2'-deoxy-2'-fluorocytidine was 61 ± 18 nM, compared to 12.5 ± 2.6 μM for ribavirin and 1.03 ± 0.16 μM for favipiravir [1]. Additionally, 2'-deoxy-2'-fluorocytidine acts synergistically with favipiravir to inhibit CCHFV replication without increasing cytotoxicity [1].

CCHFV antiviral screening nucleoside analog potency comparison BSL-4 virus model

Bunyavirus Broad-Spectrum Inhibition: 5- to 21-Fold Greater Potency than Ribavirin Across Multiple Species

2'-Deoxy-2'-fluorocytidine demonstrates broad-spectrum inhibitory activity against multiple bunyaviruses, with EC50 values ranging from 0.9 μM to 9.7 μM in cytopathic effect (CPE) inhibition assays, compared to an average of 47 μM for ribavirin across the same viral panel [1]. Specifically, against La Crosse virus (LACV), 2'-deoxy-2'-fluorocytidine achieved an EC50 of 2.2-9.7 μM, while ribavirin required 47 μM. Against Heartland virus and severe fever with thrombocytopenia syndrome virus (SFTSV) in virus yield reduction (VYR) assays, 2'-deoxy-2'-fluorocytidine showed EC50 values of 0.9 μM and 3.7 μM, respectively [1].

bunyavirus antiviral screening broad-spectrum nucleoside analog CPE and VYR assays

Influenza A Subtype-Specific Potency: Up to 625-Fold Superiority over 5-Fluorocytidine Analog

Against highly pathogenic avian influenza H5N1 (Vietnam/1203/2004 strain), 2'-deoxy-2'-fluorocytidine exhibited an IC50 of 0.05 ± 0.01 μM, whereas the comparator 2'-deoxy-5-fluorocytidine (5-FdC), which differs only in the position of fluorine substitution (base vs. sugar), showed an IC50 >100 μM [1]. Against seasonal H1N1 (Thailand/2(Kan1)/16/2004), 2'-deoxy-2'-fluorocytidine achieved an IC50 of 0.16 ± 0.04 μM, again compared to >100 μM for 5-FdC [1]. In mixed distal lung organoid cultures infected with H1N1, 2'-deoxy-2'-fluorocytidine demonstrated dose-dependent activity with an IC50 of 340 nM, whereas the neuraminidase inhibitor zanamivir impaired only viral shedding without affecting replication [2].

influenza antiviral screening fluorodeoxycytidine analog comparison H5N1 H1N1 inhibition

SARS-CoV-2 Activity Profile: Clear Differentiation from Gemcitabine Informs Target Selection

In fluorescent image-based antiviral assays against SARS-CoV-2 in Vero CCL-81 cells, 2'-deoxy-2'-fluorocytidine (2FdC) exhibited marginal antiviral activity with an EC50 of 175.2 μM, while its structural analog gemcitabine (2',2'-difluoro-2'-deoxycytidine) was highly potent with an EC50 of 1.2 μM [1]. The well-known nucleoside monophosphate remdesivir showed an intermediate EC50 of 35.4 μM [1]. All three compounds displayed CC50 values >300 μM, indicating low cytotoxicity at antiviral concentrations [1]. This inverse potency relationship (gemcitabine > remdesivir > 2FdC) contrasts sharply with the CCHFV and influenza profiles where 2FdC demonstrates superior activity.

SARS-CoV-2 antiviral screening nucleoside analog selectivity profiling structure-activity relationship

HCV NS5B Polymerase Inhibition: Triphosphate Form Shows Potent In Vitro Activity with Dual Target Effects

2'-Deoxy-2'-fluorocytidine-5'-triphosphate (FdC-TP) effectively inhibits the NS5B RNA-dependent RNA polymerase of hepatitis C virus (HCV) in vitro, demonstrating that the 2'-fluoro modification does not impair intracellular phosphorylation to the active triphosphate form [1]. In the subgenomic HCV replicon system in Huh-7 cells, 2'-deoxy-2'-fluorocytidine exhibited an EC50 of approximately 5 μM against HCV RNA replication [1]. Dynamic profiling revealed that FdC causes cytostasis due to S-phase arrest, indicating that the compound affects both viral (NS5B polymerase) and cellular targets [1]. This dual activity profile contrasts with more selective NS5B inhibitors such as mericitabine (2'-C-methylcytidine), which shows higher selectivity but different resistance profiles.

HCV replicon assay NS5B polymerase inhibitor nucleoside analog mechanism

2'-Deoxy-2'-fluorocytidine (10212-20-1) High-Value Research and Procurement Application Scenarios


CCHFV Antiviral Discovery and High-Throughput Screening Campaigns

2'-Deoxy-2'-fluorocytidine serves as the optimal positive control compound for CCHFV antiviral screening due to its validated EC50 of 61 ± 18 nM against recombinant CCHFV reporter virus in Huh7 cells [1]. Its 200-fold greater potency than ribavirin and 17-fold greater potency than favipiravir make it the preferred benchmark for evaluating novel CCHFV inhibitors [1]. The compound has been validated in high-throughput screening formats with Z'-factors >0.6 in both 96- and 384-well formats, confirming assay robustness [1]. Procurement of high-purity (≥98%) material supports reproducible dose-response studies and minimizes batch-to-batch variability in long-term screening programs.

Influenza A Polymerase Mechanism and Organoid Infection Modeling

Researchers investigating influenza RNA polymerase function should procure 2'-deoxy-2'-fluorocytidine based on its sub-micromolar IC50 values against H5N1 (0.05 μM) and H1N1 (0.16 μM) strains, which represent 625- to 2000-fold improvements over the base-modified analog 2'-deoxy-5-fluorocytidine [1]. The compound has been validated in physiologically relevant mixed distal lung organoid cultures with an IC50 of 340 nM, making it suitable for advanced in vitro models that more accurately recapitulate human respiratory infection [2]. Its mechanism as a chain terminator of viral RNA synthesis distinguishes it from neuraminidase inhibitors, enabling complementary mechanism-of-action studies.

Bunyavirus Pan-Antiviral Tool Compound Development

For laboratories studying bunyavirus biology across multiple species (La Crosse, Heartland, SFTSV, Rift Valley fever viruses), 2'-deoxy-2'-fluorocytidine provides a single tool compound with demonstrated broad-spectrum inhibitory activity at EC50 values of 0.9-9.7 μM [1]. Its consistent 5- to 21-fold superiority over ribavirin across the viral panel reduces the number of compounds required for comparative studies [1]. In vivo validation in mouse models of RVFV and SFTSV infection, where 2'-deoxy-2'-fluorocytidine (100-200 mg/kg/day) significantly reduced viral titers in liver, spleen, and serum, supports its use in preclinical efficacy studies [1].

Nucleoside Analog Structure-Activity Relationship (SAR) Studies

2'-Deoxy-2'-fluorocytidine is an essential comparator compound for SAR studies investigating the impact of fluorine substitution position on antiviral activity and selectivity. Its dramatic potency divergence from gemcitabine (146-fold difference against SARS-CoV-2 [1]) and 2'-deoxy-5-fluorocytidine (>2000-fold difference against H5N1 influenza [2]) provides clear benchmarks for evaluating sugar-modified versus base-modified cytidine analogs. The compound's demonstrated conversion to the active triphosphate form and inhibition of NS5B polymerase validates its utility as a reference standard for intracellular metabolism and polymerase inhibition studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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